3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one
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Overview
Description
3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class of molecules. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving cyclopentanecarbonyl chloride and piperidine.
Quinazolinone Core Construction: The quinazolinone core is constructed by reacting 2-aminobenzonitrile with appropriate reagents to form the quinazolinone scaffold.
Coupling Reaction: The piperidine intermediate is then coupled with the quinazolinone core under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the quinazolinone ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-quinazolin-4-one
- 7-Fluoro-3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-quinazolin-4-one
Uniqueness
3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one is unique due to the presence of the fluorine atom at the 7-position of the quinazolinone ring. This fluorine atom can significantly influence the compound’s biological activity and pharmacokinetic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-[[1-(cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-16-5-6-17-18(11-16)22-13-24(20(17)26)12-14-7-9-23(10-8-14)19(25)15-3-1-2-4-15/h5-6,11,13-15H,1-4,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAHIJFRZSYIRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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